Product packaging for (R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine(Cat. No.:)

(R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine

Cat. No.: B12281742
M. Wt: 275.4 g/mol
InChI Key: ABJFNMOONXWQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine is a chiral amine derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research. The compound features a reactive primary amine group protected by a carboxybenzyl (Cbz) group, a widely used protecting group that is readily removable under mild catalytic hydrogenation conditions . This chiral building block is structurally related to 2,6-dimethyl-5-heptenal, a molecule known in flavor and fragrance chemistry , but its primary research value lies in its application towards the synthesis of more complex, biologically active molecules. The presence of the Cbz-protected amine and the alkene functionality in the same molecule provides two distinct sites for chemical modification, making it a versatile precursor. Researchers can employ this compound in various catalytic reactions, including cross-coupling reactions to functionalize the alkene, or utilize the chiral center for the asymmetric synthesis of natural products, active pharmaceutical ingredients (APIs), and other specialty chemicals. The specific stereochemistry of the (R)-enantiomer is critical for achieving desired stereoselectivity in downstream reactions and for studying structure-activity relationships in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO2 B12281742 (R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

benzyl N-(2,6-dimethylhept-5-enyl)carbamate

InChI

InChI=1S/C17H25NO2/c1-14(2)8-7-9-15(3)12-18-17(19)20-13-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3,(H,18,19)

InChI Key

ABJFNMOONXWQRI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for R N Cbz 2,6 Dimethyl 5 Hepten 1 Amine

Convergent Approaches to the 2,6-Dimethyl-5-hepten-1-amine Core

The initial strategic objective in synthesizing the target molecule is the construction of the achiral 2,6-dimethyl-5-hepten-1-amine carbon skeleton. This is typically achieved through convergent methods that assemble the molecule from smaller, readily available fragments, culminating in a key aldehyde or alcohol intermediate that is a direct precursor to the amine.

Precursor Synthesis of 2,6-Dimethyl-5-heptenal (B93204)

A critical intermediate in this synthetic pathway is 2,6-dimethyl-5-heptenal, also known as melonal. nih.gov Its powerful and distinct melon-like aroma has made it a significant compound in the fragrance industry. chemicalbook.comtrea.com Several robust methods for its synthesis have been developed, starting from different simple hydrocarbon precursors.

One approach to 2,6-dimethyl-5-heptenal involves the selective oxidative cleavage of a C=C double bond in a larger precursor. A suitable starting material is 3,7-dimethyl-1,6-octadiene (β-dihydromyrcene), which contains two distinct double bonds: a trisubstituted internal bond and a monosubstituted terminal bond. google.com

Strategic oxidative cleavage of the terminal double bond can yield the desired aldehyde.

Ozonolysis: A reported method involves the use of ozone (O₃) to cleave the terminal alkene, followed by a selective reduction of the resulting ozonide to furnish 2,6-dimethyl-5-heptenal. However, this process can be complicated by side reactions and difficulties in separation, with one report noting a total recovery of only 37%. google.com

Nitrous Oxide Oxidation: A more selective method has been developed using nitrous oxide (N₂O) as the oxidant in a solvent containing a proton-donating functional group, such as an aliphatic alcohol. google.com This process surprisingly favors the fission of the mono-substituted double bond over the more electron-rich trisubstituted one, leading to 2,6-dimethyl-5-heptenal with high selectivity. google.com This method can be applied to either racemic or enantiomerically pure forms of the starting diene to produce the corresponding aldehyde. google.com

Perhaps the most common and industrially significant routes to 2,6-dimethyl-5-heptenal begin with 6-methyl-5-hepten-2-one (B42903), a readily available intermediate used in the synthesis of various terpenes and vitamins. chemicalbook.com

Two primary strategies from this ketone are prevalent:

Darzens Glycidic Ester Condensation: This classic method involves reacting 6-methyl-5-hepten-2-one with an α-haloester, such as methyl chloroacetate, in the presence of a base like sodium methoxide (B1231860). trea.comjustia.com This forms an intermediate glycidic ester, which, upon saponification (hydrolysis of the ester) and subsequent decarboxylation (loss of CO₂), yields the target aldehyde, 2,6-dimethyl-5-heptenal. chemicalbook.comtrea.com An improved version of this process uses low temperatures (≤ -15 °C) for the initial condensation to increase conversion and product purity. trea.comjustia.com

Grignard-based Homologation: An alternative multi-step sequence involves first reducing the ketone to the corresponding alcohol, 6-methyl-5-hepten-2-ol, using a reducing agent like aluminum isopropoxide. google.com The alcohol is then converted to a halide (e.g., 2-chloro-6-methyl-5-heptene) using a halogenating agent such as thionyl chloride or phosphorus trichloride. google.com This halide is used to form a Grignard reagent, which is then reacted with a formate (B1220265) ester (e.g., ethyl formate) to introduce the aldehyde functionality, yielding 2,6-dimethyl-5-heptenal after acidic workup. google.com

Starting MaterialKey ReactionsReagentsYieldReference
6-Methyl-5-hepten-2-oneDarzens Condensation, Saponification, Decarboxylation1. Methyl chloroacetate, Sodium methoxide 2. NaOH 3. Heat58% trea.com
6-Methyl-5-hepten-2-oneReduction, Halogenation, Grignard Formation, Formylation1. Aluminum isopropoxide 2. PCl₃ or SOCl₂ 3. Mg 4. Ethyl formate93.9% (final step) google.com
3,7-Dimethyl-1,6-octadieneOxidative FissionN₂O, Methanol (B129727)High Selectivity google.com

Stereoselective Transformation of Aldehyde/Alcohol Precursors to the Primary Amine Functionality

Once 2,6-dimethyl-5-heptenal is obtained, it must be converted to the primary amine. A common method is reductive amination, which involves condensing the aldehyde with an ammonia (B1221849) source to form an imine, followed by reduction to the amine. However, achieving stereoselectivity in this step without a chiral influence typically results in a racemic mixture of (R)- and (S)-amines. For the synthesis of an enantiomerically pure product, this transformation is integrated into an asymmetric strategy, as detailed in the following section. The direct conversion of the aldehyde to a specific enantiomer of the amine is the most efficient route and avoids the formation of racemic products that would require resolution.

Enantioselective Synthesis Strategies for (R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine

To obtain the desired (R)-enantiomer, an asymmetric synthesis strategy is required. These methods introduce a source of chirality that directs the formation of one stereoisomer over the other.

Chiral Auxiliary-Mediated Asymmetric Induction (e.g., Sulfinamide-Based Methodologies)

A powerful and widely used method for the asymmetric synthesis of chiral primary amines involves the use of a chiral sulfinamide auxiliary, most notably (R)- or (S)-2-methyl-2-propanesulfinamide, often called the Ellman auxiliary. sigmaaldrich.com This approach provides high levels of stereocontrol and the auxiliary can be easily removed under mild conditions. sigmaaldrich.comharvard.edu

The synthesis of this compound via this method proceeds in several key steps:

Formation of the N-Sulfinylimine: The precursor aldehyde, 2,6-dimethyl-5-heptenal, is condensed with enantiopure (R)-tert-butanesulfinamide. This reaction is typically promoted by a Lewis acid catalyst like copper(II) sulfate (B86663) (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄) to drive the reaction to completion, affording the corresponding (R,E)-N-sulfinylimine in high yield. sigmaaldrich.comharvard.edu

Diastereoselective Reduction: The C=N double bond of the sulfinylimine is then reduced. The chiral sulfinyl group effectively shields one face of the imine, directing the approach of a hydride reagent (e.g., from NaBH₄) to the opposite face. This results in the formation of the N-sulfinyl amine with high diastereoselectivity. The stereochemistry of the auxiliary dictates the configuration of the newly formed chiral center.

Auxiliary Cleavage: The sulfinyl group is removed by treatment with a strong acid, such as hydrochloric acid (HCl), in an alcohol solvent like methanol. harvard.edu This step cleanly liberates the free chiral primary amine, in this case, (R)-2,6-dimethyl-5-hepten-1-amine, as its hydrochloride salt.

Cbz-Protection: Finally, the enantiomerically enriched primary amine is protected with the carboxybenzyl (Cbz) group. This is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions to yield the final target molecule, this compound.

This sequence leverages the temporary installation of a chiral auxiliary to build the desired stereocenter with a high degree of control. nih.govresearchgate.net

StepTransformationKey ReagentsIntermediate/ProductReference
1Imine Formation(R)-tert-butanesulfinamide, CuSO₄ or Ti(OEt)₄(R,E)-N-(2,6-dimethyl-5-heptenylidene)-tert-butanesulfinamide sigmaaldrich.comharvard.edu
2Diastereoselective ReductionNaBH₄(R)-N-((R)-2,6-dimethyl-5-hepten-1-yl)-tert-butanesulfinamide sigmaaldrich.com
3Auxiliary CleavageHCl in Methanol(R)-2,6-dimethyl-5-hepten-1-amine harvard.edu
4Amine ProtectionBenzyl chloroformate (Cbz-Cl), BaseThis compoundGeneral Procedure

Asymmetric Catalysis for Chiral Amine Formation

The creation of the chiral amine, (R)-2,6-dimethyl-5-hepten-1-amine, the direct precursor to the title compound, can be efficiently achieved through asymmetric catalysis. This approach involves the direct conversion of the prochiral aldehyde, 2,6-dimethyl-5-hepten-1-al, into the desired chiral primary amine.

Transition Metal-Catalyzed Hydroamination Reactions

Transition-metal-catalyzed asymmetric reductive amination (ARA) is a powerful and direct method for the synthesis of chiral primary amines from carbonyl compounds. researchgate.netrsc.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine source, most commonly ammonia or an ammonium (B1175870) salt, to form an imine intermediate in situ. This intermediate is then asymmetrically hydrogenated using a chiral transition-metal catalyst, often based on ruthenium, rhodium, or iridium, in the presence of a reducing agent like hydrogen gas. rsc.orgresearchgate.net

For the synthesis of (R)-2,6-dimethyl-5-hepten-1-amine, a chiral ruthenium catalyst is a suitable choice. For instance, complexes of ruthenium with chiral phosphine (B1218219) ligands such as (R)-BINAP have demonstrated high efficiency and enantioselectivity in the direct asymmetric reductive amination of a wide range of ketones and aldehydes. acs.orgresearchgate.net The reaction is typically carried out under hydrogen pressure with an ammonium salt serving as the amine source. acs.orgnih.gov

Table 1: Representative Conditions for Transition Metal-Catalyzed Asymmetric Reductive Amination

CatalystLigandAmine SourceReductantSolventTemperatureEnantiomeric Excess (ee)
Ru(OAc)₂(R)-BINAP(NH₄)₂HPO₄H₂ (50 atm)TFE90 °CHigh (>95% ee)
[Ir(COD)Cl]₂Chiral PhosphineNH₄OAcH₂ (10 bar)Dioxane80 °CHigh (>90% ee)
Rh(COD)₂BF₄Chiral DieneNH₃H₂ (20 bar)THF50 °CGood to High

This table presents typical conditions and expected outcomes for the asymmetric reductive amination of aliphatic aldehydes based on published literature for similar substrates. TFE = 2,2,2-Trifluoroethanol.

Organocatalytic Approaches to Chiral Amines

As a metal-free alternative, organocatalysis offers a powerful strategy for the asymmetric synthesis of chiral amines. unl.pt Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are prominent catalysts for this transformation. The catalytic cycle involves the activation of the in situ-formed imine by the chiral phosphoric acid. The catalyst facilitates the stereoselective transfer of a hydride from a reducing agent, such as a Hantzsch ester or a silane, to the imine. unl.pt This process allows for the creation of the chiral center with high enantiocontrol. The stereochemical outcome is dictated by the chiral environment created by the catalyst around the imine. unl.pt This methodology avoids the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry.

Biocatalytic Transformations for Stereocontrol

Biocatalysis has emerged as a highly effective and environmentally benign method for producing enantiopure chiral amines. rsc.org Imine reductases (IREDs) and reductive aminases (RedAms) are classes of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to amines with exceptional stereoselectivity. rsc.orgresearchgate.net For the synthesis of (R)-2,6-dimethyl-5-hepten-1-amine, an R-selective imine reductase would be employed.

The process involves a one-pot reaction containing the substrate (2,6-dimethyl-5-hepten-1-al), an amine donor (e.g., ammonia or alanine), the chosen IRED, and a cofactor regeneration system. rsc.org The enzyme facilitates the formation of the imine and its subsequent highly enantioselective reduction. Advances in protein engineering have led to the development of robust IREDs with broad substrate scopes and high stability, making biocatalytic reductive amination a scalable and industrially viable method. rsc.orgnih.gov

Table 2: Key Parameters for Biocatalytic Reductive Amination using IREDs

Enzyme TypeCofactorAmine DonorTypical pHTemperatureConversion / ee
(R)-selective IREDNADPHNH₃ / Alanine7.5 - 9.025 - 40 °C>99% / >99% ee
Engineered RedAmNADPHIsopropylamine8.0 - 8.530 - 37 °C>99% / >99% ee

This table illustrates typical parameters and excellent results achievable with biocatalytic methods for producing chiral amines.

Diastereomeric Resolution Techniques for Amine Intermediates

Classical resolution via the formation of diastereomeric salts is a well-established and often economical method for separating the enantiomers of a racemic amine. This technique is applicable when a racemic mixture of 2,6-dimethyl-5-hepten-1-amine is synthesized. The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.

Efficient Installation of the Carbobenzyloxy (Cbz) Protecting Group

Once the enantiomerically pure (R)-2,6-dimethyl-5-hepten-1-amine has been obtained, the amino group is typically protected to prevent unwanted side reactions in subsequent synthetic steps. The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its straightforward removal. total-synthesis.com

Standard N-Cbz Protection Protocols Utilizing Benzyl Chloroformate

The most common method for introducing the Cbz group is through the reaction of the amine with benzyl chloroformate (Cbz-Cl). total-synthesis.com The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. A variety of conditions can be employed, offering flexibility depending on the substrate's properties and the desired scale of the reaction.

A standard procedure involves the Schotten-Baumann reaction, where the amine is treated with Cbz-Cl in a biphasic system of an organic solvent (like diethyl ether or dichloromethane) and an aqueous solution of a base such as sodium carbonate or sodium bicarbonate. total-synthesis.com Alternatively, the reaction can be carried out in a single organic solvent using an organic base like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA). numberanalytics.com These methods are generally high-yielding and proceed under mild conditions. ijacskros.com

Table 3: Common Conditions for N-Cbz Protection using Benzyl Chloroformate

BaseSolvent(s)TemperatureTypical Yield
Na₂CO₃ / NaHCO₃Dichloromethane / Water0 °C to Room Temp.Excellent (>90%)
Triethylamine (NEt₃)Dichloromethane (DCM)0 °C to Room Temp.Excellent (>90%)
PyridineDichloromethane (DCM)0 °CHigh
N,N-Diisopropylethylamine (DIPEA)AcetonitrileRoom Temp.High

Catalyst-Assisted Cbz-Protection Methods for Enhanced Efficiency

The protection of primary amines with the benzyloxycarbonyl (Cbz) group is a fundamental transformation in organic synthesis, particularly in the construction of complex chiral molecules and in peptide chemistry. ijacskros.comtotal-synthesis.comwikipedia.org The conventional method for this protection involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a stoichiometric amount of an organic or inorganic base. ijacskros.com While effective, this method can sometimes be hindered by harsh reaction conditions, the formation of byproducts, and purification challenges. To overcome these limitations and enhance the efficiency, selectivity, and environmental compatibility of the Cbz-protection of amines, various catalyst-assisted methods have been developed. These catalytic approaches often lead to higher yields, milder reaction conditions, and simplified workup procedures.

Several classes of catalysts have been explored for the N-benzyloxycarbonylation of amines. These include Lewis acids, solid-supported acid catalysts, and other miscellaneous catalysts that can activate either the amine or the Cbz-Cl reagent, thereby facilitating the reaction.

One notable approach involves an efficient four-component reaction using iron(II) sulfate heptahydrate as an inexpensive and environmentally friendly catalyst to produce Cbz-protected homoallylic amines. organic-chemistry.orgmissouri.edu Another strategy employs scandium trifluoromethanesulfonate (B1224126) as a Lewis acid catalyst for the Cbz protection of amines. wikipedia.org This method is particularly effective and demonstrates the utility of Lewis acids in activating the Cbz-Cl reagent.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for recyclability. In this context, silica-sulfuric acid and Amberlyst-15, a sulfonic acid resin, have been successfully employed as solid-supported acid catalysts for the N-Cbz protection of a wide range of amines, including aliphatic and cyclic primary amines. ijacskros.com These solid acids provide a facile and chemoselective method that often proceeds under solvent-free conditions at room temperature.

Furthermore, heteropoly acids, such as dodecatungstophosphoric acid hydrate (B1144303), have been shown to be highly effective catalysts for the Cbz-protection of both aliphatic and aromatic amines with benzyl chloroformate. researchgate.net These catalysts are advantageous due to their strong acidity and ability to be used in small, catalytic amounts.

The application of these catalytic methods to chiral aliphatic amines, such as the structurally related (R)-2,6-dimethyl-5-hepten-1-amine, offers a promising route to the desired this compound. The use of a catalyst can enhance the reaction's efficiency while preserving the stereochemical integrity of the chiral center.

Below is a data table summarizing the catalyst-assisted Cbz-protection of various primary aliphatic amines, which serve as representative examples to illustrate the efficiency of these methods.

CatalystAmine SubstrateSolventTemperature (°C)TimeYield (%)Reference
Iron(II) sulfate heptahydrate (5 mol%)Various carbonyls, HMDS, AllylTMSNot specifiedNot specifiedNot specifiedGood to Excellent organic-chemistry.orgmissouri.edu
Scandium triflateVarious aminesAcetonitrileNot specifiedNot specifiedHigh wikipedia.org
Dodecatungstophosphoric acid hydrate (0.05 equiv)Aliphatic and aromatic aminesNot specifiedNot specifiedFastExcellent researchgate.net
Silica-sulfuric acidPrimary aliphatic and cyclic aminesSolvent-freeRoom TempNot specifiedHigh ijacskros.com
Amberlyst-15Aliphatic and aromatic aminesSolvent-freeRoom Temp10-15 minExcellent ijacskros.com
Water (as medium/catalyst)Aliphatic aminesWaterRoom Temp2-10 min90-98 ijacskros.com

This table presents data for various primary aliphatic amines as representative examples of catalyst-assisted Cbz-protection, due to the absence of specific published data for (R)-2,6-dimethyl-5-hepten-1-amine.

The chemoselectivity of these catalytic methods is also a crucial aspect, especially for a molecule like (R)-2,6-dimethyl-5-hepten-1-amine, which contains a reactive double bond. Many of these catalytic systems have demonstrated high chemoselectivity, protecting the amine functionality without affecting other sensitive groups within the molecule. ijacskros.com For instance, protocols using water as a medium have shown excellent chemoselectivity for the N-Cbz protection of aliphatic amines over other functional groups. ijacskros.com

Advanced Stereochemical Analysis and Validation of R N Cbz 2,6 Dimethyl 5 Hepten 1 Amine

Chromatographic Techniques for Enantiopurity Assessment

Chromatographic methods are fundamental for determining the enantiomeric excess (ee) of a chiral compound by physically separating the enantiomers. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral HPLC is a premier technique for resolving enantiomers. wikipedia.org The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. These transient, unequal interactions lead to different retention times, allowing for their separation and quantification. For N-Cbz protected amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. wikipedia.orgmdpi.com The selection of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline separation. The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Enantioseparation of N-Cbz-2,6-dimethyl-5-hepten-1-amine

Chiral Stationary Phase (CSP)Mobile Phase (Hexane:Isopropanol)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)90:1012.514.8> 2.0
Amylose tris(3,5-dimethylphenylcarbamate)95:518.221.1> 2.2

Gas Chromatography with Chiral Stationary Phases

Gas chromatography (GC) can also be employed for enantiomeric resolution, particularly for volatile compounds. researchgate.net While the target molecule, (R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine, has a relatively high molecular weight, chiral GC analysis is feasible. The use of a chiral stationary phase, often based on derivatized cyclodextrins, is necessary to induce separation. researchgate.netwiley.com The N-Cbz protecting group enhances the molecule's thermal stability, which is beneficial for GC analysis. The enantiomers interact differently with the chiral environment of the column, resulting in distinct retention times. gcms.cz The choice of oven temperature program is critical to optimize the separation efficiency. wiley.com

Table 2: Representative Chiral GC Conditions for Enantiopurity Analysis

Chiral ColumnOven ProgramRetention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Selectivity (α)
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin150°C (5 min), then 5°C/min to 220°C21.421.91.05

Spectroscopic Methods for Stereochemical Determination

Spectroscopic techniques provide detailed structural information and can be used to both determine enantiomeric purity and assign the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy is a powerful tool for determining enantiomeric purity in the presence of a chiral auxiliary. nih.gov Chiral Solvating Agents (CSAs) or Chiral Lanthanide Shift Reagents (CLSRs) are added to a solution of the racemic or enantiomerically enriched amine in an NMR tube. rsc.orgnih.gov The CSA forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers. unipi.it These diastereomeric complexes exist in different magnetic environments, causing the signals for corresponding protons (or carbons) in the two enantiomers to appear at slightly different chemical shifts (a phenomenon known as enantiomeric shift difference, Δδ). rsc.orgrsc.org By integrating the separated signals, typically those of protons close to the stereocenter, the enantiomeric ratio can be accurately calculated. nih.gov

Table 3: Example of ¹H-NMR Enantiomeric Signal Splitting using a Chiral Solvating Agent (CSA)

Chiral Solvating Agent (CSA)Analyte ProtonChemical Shift δ (R-enantiomer) (ppm)Chemical Shift δ (S-enantiomer) (ppm)Enantiomeric Shift Difference Δδ (ppm)
(R)-(-)-1,1'-Bi-2-naphthol (BINOL)-CH₂-NH-3.153.180.03

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that provide definitive proof of the absolute configuration of a chiral molecule. optica.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light by the molecule. researchgate.net An experimental VCD or ECD spectrum is recorded for the synthesized this compound. Concurrently, theoretical VCD and ECD spectra are calculated using quantum chemical methods, such as Density Functional Theory (DFT), for one of the enantiomers (e.g., the R-configuration). researchgate.netacs.org The absolute configuration of the synthesized sample is unequivocally confirmed by matching the sign and intensity patterns of the experimental spectrum with the calculated spectrum. optica.orgresearchgate.net This comparison provides a non-empirical assignment of the molecule's three-dimensional structure.

Optical Activity Measurements for Absolute Configuration Confirmation

The measurement of optical rotation is a classic and fundamental method for characterizing chiral compounds. purechemistry.org A solution of a single enantiomer will rotate the plane of polarized light in a specific direction, either to the right (dextrorotatory, +) or to the left (levorotatory, -). The magnitude and sign of this rotation are intrinsic properties of the molecule. nih.gov The specific rotation, [α], is a standardized value measured under defined conditions of concentration, solvent, path length, temperature, and the wavelength of light (typically the sodium D-line, 589 nm). By comparing the experimentally measured specific rotation of the synthesized N-Cbz-2,6-dimethyl-5-hepten-1-amine with literature values for the known (R)-enantiomer, its absolute configuration can be confirmed. Computational methods can also predict the optical rotation value, offering another layer of validation. acs.org

Table 4: Physicochemical Data for Optical Activity Measurement

ParameterValue
Specific Rotation [α]D²⁰(Hypothetical Value) +15.2°
Concentration (c)1.0 g/100 mL
SolventChloroform
Temperature20°C
Wavelength (λ)589 nm

Chemical Reactivity and Versatile Derivatization of R N Cbz 2,6 Dimethyl 5 Hepten 1 Amine

Selective Cbz Deprotection Protocols to Yield (R)-2,6-dimethyl-5-hepten-1-amine

The removal of the Cbz protecting group is a critical step in many synthetic sequences, and the choice of method often depends on the presence of other functional groups within the molecule. For a substrate like (R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine, the key challenge is to achieve selective deprotection without affecting the integrity of the carbon-carbon double bond.

Catalytic Hydrogenolysis under Mild Conditions

Catalytic hydrogenolysis is a widely employed method for the cleavage of Cbz groups. ugent.be This reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The process is attractive due to the clean nature of the byproducts, which are toluene (B28343) and carbon dioxide.

For substrates containing sensitive functionalities such as alkenes, careful selection of reaction conditions is paramount to prevent undesired side reactions, most notably the reduction of the double bond. The in situ preparation of an active Pd/C catalyst from palladium(II) acetate (B1210297) and charcoal in methanol (B129727) has been reported as a highly reproducible and mild protocol for such transformations. organic-chemistry.org This method often allows for the use of low catalyst loadings and can proceed at room temperature under atmospheric pressure of hydrogen gas, which can enhance selectivity.

It is important to note that the presence of certain functional groups or additives can influence the outcome of the hydrogenolysis. For instance, ammonia (B1221849), pyridine, and ammonium (B1175870) acetate have been shown to be effective inhibitors of Pd/C-catalyzed benzyl (B1604629) ether hydrogenolysis, a reaction mechanistically similar to Cbz deprotection. organic-chemistry.org This suggests that careful control of the reaction medium could be leveraged to favor Cbz cleavage over alkene reduction in complex substrates.

Table 1: General Conditions for Catalytic Hydrogenolysis of Cbz-Protected Amines

CatalystHydrogen SourceSolventTemperaturePressureReference
5% Pd/CH₂Methanol60 °CAtmospheric ugent.be
Pd(OAc)₂/CharcoalH₂MethanolRoom TemperatureAtmospheric organic-chemistry.org

Note: The conditions presented are general and may require optimization for the specific substrate this compound.

Chemical Cleavage Strategies (e.g., Strong Acid-Mediated, Reductive Methods)

While catalytic hydrogenolysis is common, alternative chemical cleavage methods are available and may be preferable in certain contexts. Strong acids, such as hydrogen bromide (HBr) in acetic acid, can effectively cleave Cbz groups. However, the harshness of these conditions can be a significant drawback, potentially leading to side reactions, especially with sensitive substrates.

A more recent and milder approach involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.org This system has been shown to effectively deprotect N-Cbz groups at room temperature and offers good functional group tolerance, including for reducible groups. organic-chemistry.org This method presents a potentially viable and safer alternative to traditional strong acid or hydrogenation methods.

Nucleophilic De-Cbz Approaches

Nucleophilic attack on the carbonyl carbon of the Cbz group provides another avenue for deprotection. A noteworthy protocol employs 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at 75 °C. organic-chemistry.org This method is highlighted as being superior to standard hydrogenolysis or Lewis acid-mediated conditions for substrates that bear sensitive functionalities. organic-chemistry.org Given the presence of the alkene in this compound, this nucleophilic approach could offer a high degree of selectivity, preserving the double bond during the deprotection step.

Functionalization of the Alkenyl Moiety in this compound

The trisubstituted double bond in this compound is a key site for further molecular elaboration. Its reactivity allows for a range of transformations, including stereoselective hydrogenation and cyclopropanation.

Stereoselective Hydrogenation of the Double Bond

While catalytic hydrogenolysis for Cbz deprotection aims to avoid alkene reduction, the selective hydrogenation of the double bond while retaining the Cbz group is also a synthetically valuable transformation. Achieving stereoselectivity in this process would yield the corresponding saturated Cbz-protected amine with control over the newly formed stereocenter. The stereochemical outcome of such a hydrogenation would likely be influenced by the resident chiral center at the 2-position of the heptene (B3026448) chain, potentially directing the approach of hydrogen from the less sterically hindered face of the double bond. The choice of catalyst (e.g., Crabtree's catalyst, Wilkinson's catalyst) and reaction conditions would be critical in achieving high diastereoselectivity.

Chiral Cyclopropanation Reactions

The construction of a cyclopropane (B1198618) ring onto the alkenyl moiety represents a significant increase in molecular complexity and introduces two new stereocenters. The Simmons-Smith reaction, which typically utilizes a zinc-copper couple and diiodomethane, is a classic method for the cyclopropanation of alkenes. The reaction is known to be stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. In the context of a chiral substrate like this compound, the existing stereocenter can exert diastereoselective control over the addition of the methylene (B1212753) group. The directing effect of nearby functional groups, such as the protected amine, can influence the facial selectivity of the cyclopropanation.

Asymmetric Epoxidation and Stereocontrolled Ring-Opening Reactions

The trisubstituted alkene functionality within this compound serves as a key site for chemical elaboration, particularly through epoxidation. The formation of an epoxide introduces a strained three-membered ring, which can be subsequently opened by a variety of nucleophiles to generate bifunctionalized products with new stereocenters. ua.es

The epoxidation of the double bond in the parent molecule is expected to yield a diastereomeric mixture of epoxides. To control the stereochemical outcome, asymmetric epoxidation methods can be employed. While specific studies on this compound are not prevalent in readily available literature, the principles of asymmetric epoxidation are well-established for similar olefinic substrates. Catalytic systems, including those based on chiral titanium or vanadium complexes, or organocatalytic methods, could potentially be adapted to achieve high diastereoselectivity in the formation of the epoxide ring.

Once formed, the epoxide ring is highly reactive towards nucleophilic attack due to significant ring strain. researchgate.net The regioselectivity and stereoselectivity of the ring-opening reaction are dictated by the reaction conditions and the nature of the nucleophile. researchgate.net

Under acidic conditions , the reaction typically proceeds via an SN1-like mechanism. The nucleophile attacks the more substituted carbon atom of the epoxide, leading to the formation of a tertiary alcohol. The stereochemistry of this process can be complex, often resulting in a mixture of products.

Under basic or neutral conditions , the reaction follows an SN2 mechanism. researchgate.net In this case, the nucleophile attacks the less sterically hindered carbon atom of the epoxide, resulting in the formation of a secondary alcohol with inversion of configuration at the site of attack. This pathway offers a predictable and reliable method for introducing functional groups with high stereocontrol.

A wide array of nucleophiles can be utilized in these ring-opening reactions, including alcohols, water, amines, thiols, and azide (B81097) ions, allowing for the synthesis of a diverse range of functionalized derivatives. researchgate.net For instance, the intramolecular ring-opening of epoxides derived from aminocycloheptenes has been used as a key step in the synthesis of tropane (B1204802) alkaloids, demonstrating the power of this strategy in building complex molecular architectures. researchgate.net The development of catalytic systems that can control both the initial epoxidation and the subsequent ring-opening in a tandem fashion represents a significant area of research. ua.esrsc.org

Regio- and Stereoselective Hydrofunctionalization (e.g., Hydroformylation)

Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction that introduces both a hydrogen atom and a formyl group (-CHO) across a carbon-carbon double bond. This transformation is of significant industrial importance for the production of aldehydes, which are versatile intermediates in organic synthesis. The application of hydroformylation to the alkene moiety in this compound would yield a carbamate-protected amino-aldehyde.

A primary challenge in the hydroformylation of an internal, trisubstituted alkene, such as the one present in the target molecule, is controlling the regioselectivity. The reaction can potentially produce two regioisomeric aldehydes, corresponding to the addition of the formyl group to either carbon of the original double bond.

Potential ProductDescription
Linear Aldehyde Formyl group added to the C5 position.
Branched Aldehyde Formyl group added to the C6 position.

Interactive Data Table: Potential Regioisomers from Hydroformylation.

Achieving high selectivity for one isomer over the other typically requires careful selection of the catalyst and reaction conditions. Transition metal complexes, most commonly based on rhodium or cobalt, are the catalysts of choice for hydroformylation. The ligand environment around the metal center plays a crucial role in directing the regioselectivity. Bulky phosphine (B1218219) or phosphite (B83602) ligands are often employed to favor the formation of the less sterically hindered linear aldehyde from terminal alkenes. For an internal alkene like that in this compound, achieving high regioselectivity for the branched aldehyde at the tertiary carbon would be particularly challenging. Furthermore, the reaction would generate a new stereocenter, and achieving stereocontrol would necessitate the use of chiral ligands.

Transformations Involving the Cbz-Protected Amine Functionality

Transition Metal-Catalyzed N-Arylation and N-Alkylation

The carbamate (B1207046) group in this compound is primarily a protecting group, designed to mask the reactivity of the primary amine. Standard N-alkylation and N-arylation reactions, such as the Buchwald-Hartwig amination, are typically performed on a free primary or secondary amine. Therefore, these transformations would conventionally require a two-step sequence: deprotection of the Cbz group followed by the N-functionalization reaction. The Cbz group is stable to many reaction conditions but can be readily removed by catalytic hydrogenolysis.

However, the direct functionalization of carbamates, while less common, offers a more step-economical approach. nih.gov For instance, extrusive alkylation of carbamates can lead to the formation of N-alkylated products through the interception of an alkyl halide by the amine liberated in situ. nih.gov

Transition-metal-free N-arylation methods have also been developed that can proceed with a variety of amine substrates. nih.gov While direct N-arylation of a Cbz-protected amine at the nitrogen atom is not a standard transformation, specialized catalytic systems are continuously being developed to expand the scope of C-N bond formation. acs.org For example, nickel catalysis has been shown to be effective for the O-arylation of N-Boc protected amino alcohols, where the protecting group plays a key role in directing the reaction's chemoselectivity. researchgate.net This highlights the principle that the protecting group can be strategically leveraged to achieve otherwise challenging transformations.

Amide Bond Formation and Other Coupling Reactions

While the Cbz group typically requires removal before traditional amide coupling, recent advances in catalysis have enabled the direct conversion of N-Cbz-protected amines into amides, bypassing the deprotection step. acs.orgrsc.org This represents a significant improvement in synthetic efficiency, reducing step count, cost, and waste. rsc.org

One notable method involves a rhodium-catalyzed coupling of N-Cbz-protected amines with arylboroxines. acs.orgnih.gov This reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups. Both aliphatic and aromatic Cbz-protected amines can be efficiently converted into the corresponding secondary benzamides. acs.org The reaction is effective even for sterically hindered substrates. acs.org

Another innovative approach describes a one-pot synthesis of amides from N-Cbz-protected amines through the in-situ generation of isocyanate intermediates. rsc.org This transformation, mediated by reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, followed by reaction with a Grignard reagent, provides the desired amides in high yields under mild conditions and in a short timeframe. rsc.org

The table below summarizes representative examples of the direct amidation of N-Cbz-protected amines using the rhodium-catalyzed method with arylboroxines, illustrating the scope and efficiency of this transformation. acs.org

N-Cbz Amine SubstrateArylboroxineProductYield (%)
Cbz-NHBn(PhBO)₃N-benzylbenzamide85
Cbz-NH(n-Bu)(PhBO)₃N-butylbenzamide75
Cbz-NH(i-Pr)(PhBO)₃N-isopropylbenzamide81
Cbz-NHBn(4-MeO-C₆H₄BO)₃N-benzyl-4-methoxybenzamide80
Cbz-NHBn(4-CF₃-C₆H₄BO)₃N-benzyl-4-(trifluoromethyl)benzamide91
Cbz-aniline(PhBO)₃N-phenylbenzamide86

Interactive Data Table: Rhodium-Catalyzed Direct Amidation of N-Cbz-Protected Amines. Data sourced from a study on the direct amidation of carbamates. acs.org

These modern catalytic methods demonstrate the versatile reactivity of the Cbz-protected amine functionality, enabling its direct transformation into valuable amide structures without the need for a separate deprotection step.

Applications of R N Cbz 2,6 Dimethyl 5 Hepten 1 Amine in Advanced Organic Synthesis

As a Chiral Building Block in the Synthesis of Complex Organic Molecules

The value of (R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine as a chiral building block lies in its combination of a protected primary amine and a reactive alkene functionality within a defined stereochemical framework. The carboxybenzyl (Cbz) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under mild hydrogenolysis conditions. This allows for the selective unmasking and further functionalization of the nitrogen atom at a late stage in a synthetic sequence.

The chiral center at the carbon bearing the amine group provides a key stereochemical handle for asymmetric synthesis. This inherent chirality can be used to induce stereoselectivity in subsequent reactions, either through substrate control or by directing the approach of reagents. The isoprenoid-like tail of the molecule can be a key structural element in the synthesis of various natural products and their analogs.

Table 1: Key Structural Features of this compound as a Chiral Building Block

FeatureDescriptionSynthetic Advantage
(R)-Stereocenter Defined stereochemistry at the amine-bearing carbon.Enables enantioselective synthesis and control of downstream stereocenters.
Cbz-Protected Amine The primary amine is protected as a carbamate (B1207046).Provides stability during multi-step synthesis and allows for selective deprotection.
Isoprenoid-like Tail A 2,6-dimethyl-5-heptene carbon skeleton.Serves as a precursor for terpenoid and other natural product frameworks.
Terminal Alkene A trisubstituted double bond.Offers a handle for various chemical transformations like oxidation, reduction, or addition reactions.

The utility of this building block can be envisioned in the modular synthesis of complex molecules where the amine functionality is crucial for biological activity or for the construction of heterocyclic systems.

Strategic Intermediate in the Total Synthesis of Natural Products

The structural motifs present in this compound make it a highly valuable intermediate for the total synthesis of various classes of natural products.

Terpenoids are a large and diverse class of natural products built from isoprene (B109036) units. nih.gov The C9 backbone of this compound is closely related to the structure of many monoterpenes and sesquiterpenes. The synthesis of this chiral amine would likely start from the corresponding aldehyde, 2,6-dimethyl-5-heptenal (B93204), a known compound sometimes referred to as melonal. trea.comnih.govsigmaaldrich.com

Inferred Synthetic Route to the Precursor Aldehyde:

Darzens Reaction: Reaction of 6-methyl-5-hepten-2-one (B42903) with an α-haloester followed by saponification and decarboxylation. trea.com

Oxidative Cleavage: Ozonolysis of the terminal double bond of (R)- or (S)-3,7-dimethyl-1,6-octadiene followed by a reductive workup. google.com

Once the chiral amine is obtained, the isoprenoid tail can be elaborated through various synthetic transformations. For instance, the double bond can undergo oxidative cleavage to yield a ketone, which can then be further functionalized. Alternatively, the alkene can be a substrate for reactions such as hydroboration-oxidation to introduce a hydroxyl group, or epoxidation followed by ring-opening to create new stereocenters. These strategies would allow for the construction of complex terpenoid skeletons found in nature. The presence of the nitrogen atom from the outset also opens up pathways to nitrogen-containing terpenoids, which are a less common but biologically significant subclass.

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov Polyketides are another major class of natural products. The chiral amine functionality of this compound makes it a suitable precursor for the synthesis of alkaloids. After deprotection, the primary amine can participate in cyclization reactions to form various heterocyclic systems that are the core of many alkaloids.

For example, the amine could be acylated with a suitable carboxylic acid, and the resulting amide could undergo an intramolecular cyclization onto the alkene, potentially mediated by an acid or a metal catalyst, to form piperidine (B6355638) or pyrrolidine (B122466) rings. These are common structural motifs in alkaloids. The synthesis of terpene-alkaloid hybrid natural products, which are rare but often possess potent biological activities, could also be envisioned starting from this building block. nih.gov

Precursor for the Development of Novel Bioactive Compounds and Pharmaceutical Leads

The development of new drugs often relies on the synthesis of novel chiral molecules with defined three-dimensional structures. orientjchem.org this compound is an excellent starting point for the generation of libraries of new chemical entities with potential therapeutic applications.

Nitrogen-containing heterocycles are a critical component of many pharmaceuticals. nih.govrsc.org The combination of a chiral amine and a reactive alkene in this compound provides a platform for the synthesis of a variety of chiral heterocycles.

Table 2: Potential Heterocyclic Scaffolds from this compound

Reaction TypeReagents/ConditionsResulting Heterocycle
Intramolecular Amination Deprotection, then acid or metal catalysisChiral piperidines, pyrrolidines
Aza-Michael Addition Deprotection, reaction with α,β-unsaturated carbonylsSubstituted piperidones
Pictet-Spengler Reaction Deprotection, reaction with an aldehyde/keto-acidTetrahydro-β-carboline analogs
Multi-component Reactions Deprotection, reaction with aldehydes and isonitrilesDiverse substituted heterocycles

These reactions would lead to the formation of new chiral heterocyclic compounds that could be screened for biological activity.

The defined stereochemistry of this compound is a significant asset in drug discovery, as the biological activity of a chiral molecule is often dependent on its absolute configuration. The Cbz-protected amine can be deprotected and then derivatized with a wide array of substituents to create a library of compounds for structure-activity relationship (SAR) studies.

For example, the amine could be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or reductively aminated with aldehydes and ketones to introduce diverse functional groups. The alkene can also be functionalized to further increase molecular diversity. This systematic derivatization would allow for the fine-tuning of the molecule's properties to optimize its interaction with a biological target. The isoprenoid portion of the molecule could also contribute to favorable pharmacokinetic properties, such as membrane permeability.

Construction of Optically Active Materials and Ligands

Detailed research findings on the use of this compound in the synthesis of optically active materials and as a chiral ligand in asymmetric catalysis could not be provided as no such studies have been identified in the public domain.

Computational Chemistry and Mechanistic Insights into R N Cbz 2,6 Dimethyl 5 Hepten 1 Amine Transformations

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into mechanistic pathways, transition state geometries, and reaction energetics. For transformations involving (R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine, DFT calculations can provide a molecular-level understanding that is often difficult to obtain through experimental means alone. Such studies are crucial for optimizing reaction conditions, predicting product distributions, and designing more efficient synthetic routes.

A primary application of DFT in this context is the investigation of reaction mechanisms, such as the deprotection of the N-Cbz group or additions across the C5-alkene. For instance, the widely used hydrogenolysis of the Cbz group can be modeled to understand the energetics of key steps, including substrate adsorption onto a catalyst surface (e.g., Pd/C), oxidative addition, and subsequent reductive elimination. DFT calculations can map out the entire potential energy surface of the reaction, identifying the lowest energy pathway. nih.gov Functionals such as B3LYP or M06-2X, combined with appropriate basis sets like 6-31G(d), are commonly employed to compute the geometries of reactants, products, intermediates, and transition states. nih.govnih.gov

By calculating the Gibbs free energies (ΔG) of these stationary points, a reaction energy profile can be constructed. The energy difference between the transition state and the reactants defines the activation energy barrier (ΔG‡), a critical parameter that governs the reaction rate. A higher activation barrier implies a slower reaction. These theoretical investigations can compare different potential pathways, for example, in catalyzed reactions, to determine the most favorable mechanism. researchgate.net

Below is a hypothetical data table illustrating the type of information that could be obtained from a DFT study on a representative transformation of this compound, such as an acid-catalyzed hydrolysis of the carbamate (B1207046) group.

Table 1: Hypothetical DFT-Calculated Activation Barriers for a Transformation of this compound.
Reaction PathwayComputational MethodSolvent ModelCalculated Activation Energy (ΔG‡, kcal/mol)
Pathway A: Protonation at Carbonyl OxygenB3LYP/6-31G(d)PCM (Methanol)22.5
Pathway B: Protonation at Amine NitrogenB3LYP/6-31G(d)PCM (Methanol)28.1
Pathway A: Protonation at Carbonyl OxygenM06-2X/6-311+G(d,p)PCM (Methanol)21.9
Pathway B: Protonation at Amine NitrogenM06-2X/6-311+G(d,p)PCM (Methanol)27.5

This data would suggest that Pathway A is kinetically favored due to its lower activation energy barrier. Such insights are invaluable for predicting reaction outcomes and guiding experimental design. researchgate.net

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are critical determinants of its reactivity and interaction with other molecules, such as enzymes or chiral catalysts. Computational conformational analysis can identify the most stable low-energy conformers and the energy barriers separating them.

Computational methods, particularly DFT, can be used to perform a systematic conformational search. The potential energy surface can be scanned by rotating key dihedral angles, followed by geometry optimization of the resulting structures. mdpi.com This process yields a set of stable conformers and their relative energies. Stereoelectronic effects, such as hyperconjugation or steric hindrance, can then be analyzed to explain the observed energy differences. For example, the orientation of the bulky benzyl (B1604629) group relative to the heptenyl chain can lead to steric clashes that destabilize certain conformations.

A hypothetical conformational analysis might yield the data presented in the table below, showcasing the relative stability of different rotamers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound.
Conformer DescriptionKey Dihedral Angle(s)Computational MethodRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Anti-GaucheO=C-N-C1: ~180°, C-N-C1-C2: ~60°DFT/B3LYP/6-31G(d)0.0075.1
Anti-TransO=C-N-C1: ~180°, C-N-C1-C2: ~180°DFT/B3LYP/6-31G(d)1.1512.8
Syn-GaucheO=C-N-C1: ~0°, C-N-C1-C2: ~60°DFT/B3LYP/6-31G(d)1.507.3
Syn-TransO=C-N-C1: ~0°, C-N-C1-C2: ~180°DFT/B3LYP/6-31G(d)2.501.5

Understanding the conformational landscape is essential for rationalizing stereoselective reactions. In an enzyme-catalyzed reaction, for example, only one specific conformer might fit into the active site, and its relative population could directly impact the reaction's efficiency. nih.gov

Molecular Dynamics Simulations for Understanding Reactivity and Selectivity

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, solvent effects, and intermolecular interactions on timescales ranging from picoseconds to microseconds.

For this compound, MD simulations can be employed to study its behavior in various environments, such as in aqueous solution, an organic solvent, or interacting with a lipid bilayer mimicking a cell membrane. nih.govnih.gov The simulation begins with an initial configuration of the molecule and its surroundings. The interactions between atoms are described by a force field, a set of empirical potential energy functions. scielo.org.mx

MD simulations can reveal how the molecule explores its conformational space, providing a dynamic picture that complements the static view from conformational analysis. For instance, a simulation could track the transitions between the syn and anti carbamate conformations, revealing the frequency and timescale of these events.

Furthermore, MD is a powerful tool for studying intermolecular interactions that govern reactivity and selectivity. In a simulation of the molecule within a nanoemulsion, one could analyze the interaction energies between the heptenyl tail and the oil phase, and the Cbz-amine headgroup with the surfactant or aqueous phase. nih.gov This can help in understanding partitioning behavior and local concentrations, which are key factors in multiphase reaction systems. When studying enzyme catalysis, MD simulations can model the process of the substrate binding to the enzyme's active site, highlighting the specific interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for recognition and selectivity. nih.gov

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry provides indispensable support for the experimental characterization of newly synthesized molecules. DFT calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, with a high degree of accuracy. mdpi.comnih.gov Comparing these predicted spectra with experimental data serves as a powerful method for structure verification and assignment.

For this compound, after its synthesis, obtaining and assigning its ¹H and ¹³C NMR spectra would be a critical step for characterization. DFT calculations can be used to predict these spectra. The process typically involves first performing a conformational analysis to identify the lowest-energy conformer or a Boltzmann-weighted average of several conformers. chemrxiv.org Then, using a method like Gauge-Independent Atomic Orbital (GIAO), the NMR shielding tensors are calculated. These are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Similarly, the vibrational frequencies and intensities for an IR spectrum can be calculated. mdpi.com The calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. This allows for confident assignment of complex vibrational modes in the experimental spectrum.

The following table provides a hypothetical comparison of experimental and DFT-calculated spectroscopic data for the title compound, illustrating the utility of this approach.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data for this compound.
PropertySelected Nucleus/GroupExperimental ValueCalculated Value (Method: B3LYP/6-311+G(d,p))Difference
¹³C NMR Chemical Shift (ppm)Carbonyl (C=O)156.8157.2+0.4
¹³C NMR Chemical Shift (ppm)Chiral CH51.250.9-0.3
¹H NMR Chemical Shift (ppm)NH Proton5.15.3+0.2
IR Frequency (cm⁻¹)C=O Stretch16951705 (scaled)+10
IR Frequency (cm⁻¹)N-H Bend15301522 (scaled)-8

This close agreement between experimental and calculated values would provide strong evidence for the correct structural assignment of this compound.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional methods for the synthesis of chiral amines often involve multi-step processes, the use of stoichiometric reagents, and the generation of significant waste, leading to low atom economy and a considerable environmental footprint. acs.org Future research will undoubtedly prioritize the development of more sustainable and atom-economical pathways to (R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine.

One of the most promising strategies is the use of asymmetric hydrogenation . This method offers excellent atom economy, producing minimal waste. rsc.orgacs.org The direct asymmetric hydrogenation of corresponding unsaturated nitrogen-containing compounds, such as imines or enamines, catalyzed by transition metal complexes with chiral ligands, stands out as a highly efficient route to chiral amines. acs.org The development of novel, highly active, and selective catalysts, particularly those based on abundant and less toxic first-row transition metals like iron, cobalt, and nickel, presents a significant area for future investigation. acs.org

Another key area is the advancement of reductive amination and hydroamination reactions. acs.org These methods allow for the direct conversion of carbonyl compounds or alkenes, respectively, into amines, often with high selectivity and efficiency. The design of modular chiral ligands for transition metal catalysts is crucial for fine-tuning their activity and achieving high enantioselectivity in these transformations. acs.org

The concept of hydrogen borrowing or hydrogen transfer catalysis is also gaining traction as a green route for amine synthesis. ornl.gov This approach utilizes alcohols as starting materials, which are temporarily oxidized to an intermediate aldehyde or ketone that then undergoes reductive amination, with water being the only byproduct. ornl.gov Applying this to the synthesis of this compound from a suitable alcohol precursor would represent a highly atom-economical and environmentally friendly process.

Synthetic Strategy Key Advantages Relevant Precursor for this compound
Asymmetric HydrogenationHigh atom economy, minimal wasteN-(2,6-dimethyl-5-hepten-1-ylidene)benzylamine
Reductive AminationDirect conversion of carbonyls2,6-dimethyl-5-heptenal (B93204)
HydroaminationDirect conversion of alkenes2,6-dimethyl-1,5-heptadiene
Hydrogen BorrowingUses alcohols, water as byproduct(R)-2,6-dimethyl-5-hepten-1-ol

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides a vast inspiration for the development of highly selective and efficient catalysts. The exploration of bio-inspired synthetic methodologies, particularly the use of enzymes, offers a powerful alternative to traditional chemical synthesis for producing this compound. nih.govnih.gov

Biocatalysis , utilizing enzymes such as amine transaminases (ATAs) , amine dehydrogenases (AmDHs) , and imine reductases (IREDs) , has emerged as a cornerstone of green chemistry for chiral amine synthesis. acs.orgnih.gov These enzymes operate under mild conditions, in aqueous environments, and exhibit exceptional chemo-, regio-, and stereoselectivity. acs.org

Amine transaminases (ATAs) are particularly noteworthy as they can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. acs.orgacs.org Protein engineering techniques, such as directed evolution and rational design, have been instrumental in expanding the substrate scope of ATAs to include bulkier and more complex molecules, which would be relevant for the synthesis of this compound from 2,6-dimethyl-5-heptenone. acs.org

Furthermore, the concept of bio-inspired catalysis extends to the design of synthetic catalysts that mimic the active sites and mechanisms of enzymes. rsc.org For example, the development of synthetic quinone cofactors that mediate the functionalization of primary amines is inspired by the action of copper amine oxidases. rsc.org Such approaches could lead to novel, highly efficient, and selective methods for the synthesis and derivatization of this compound.

Biocatalytic Approach Key Enzyme(s) Potential Reaction for this compound
Asymmetric AminationAmine Transaminase (ATA)2,6-dimethyl-5-heptenone + Amine Donor → (R)-2,6-dimethyl-5-hepten-1-amine
Reductive AminationAmine Dehydrogenase (AmDH) + Cofactor Regeneration2,6-dimethyl-5-heptenone + NH3 → (R)-2,6-dimethyl-5-hepten-1-amine
Imine ReductionImine Reductase (IRED)Pre-formed imine → this compound
Bio-inspired CatalysisSynthetic Enzyme MimicsFunctionalization of a simpler amine precursor

Integration into Flow Chemistry Platforms for Scalable Production

To translate promising synthetic routes from the laboratory to industrial-scale production, the integration of these processes into flow chemistry platforms is a critical area of future research. nih.gov Continuous flow manufacturing offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation and process intensification. nih.gov

The synthesis of chiral amines, including this compound, can greatly benefit from flow chemistry. For instance, hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risks associated with their handling and storage. nih.gov

Immobilized catalysts , both chemical and biological, are key to the success of continuous flow synthesis. acs.org Enzymes, such as transaminases, can be immobilized on solid supports and packed into columns, creating highly stable and reusable biocatalytic reactors. researchgate.net This approach not only facilitates product purification but also significantly reduces the cost associated with the catalyst. researchgate.net Similarly, heterogeneous chemocatalysts can be employed in packed-bed reactors for continuous hydrogenation or amination reactions.

The ability to telescope multiple reaction steps into a single, continuous process is another significant advantage of flow chemistry. rsc.org This eliminates the need for intermediate workup and purification steps, leading to a more streamlined and efficient synthesis. For the production of this compound, a multi-step sequence, potentially involving a combination of chemo- and biocatalytic transformations, could be integrated into a continuous flow system.

Flow Chemistry Aspect Benefit for Synthesizing this compound Enabling Technology
Enhanced SafetySafe handling of hazardous reagents (e.g., strong bases, hydrides)In-situ generation and consumption
Improved EfficiencyHigher throughput and better process controlPacked-bed reactors, microreactors
Catalyst ReusabilityReduced cost and simplified purificationImmobilized enzymes or chemocatalysts
Process IntensificationTelescoping of multiple reaction stepsIntegrated multi-reactor systems

Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation

A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. The application of advanced spectroscopic probes for the real-time, in-situ monitoring of chemical reactions, often referred to as Process Analytical Technology (PAT) , is a rapidly growing field that holds immense potential for the synthesis of this compound. rsc.orgwiley.com

Operando spectroscopy , which involves the simultaneous measurement of catalytic performance and spectroscopic characterization under actual reaction conditions, is a particularly powerful approach. acs.orgacs.org Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and in-situ Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products in real-time. nih.govacs.org This allows for the rapid optimization of reaction parameters and provides crucial insights into the reaction kinetics and mechanism.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for mechanistic studies. By using specialized high-pressure NMR tubes or flow-through cells, it is possible to monitor the reaction mixture directly, enabling the identification of transient intermediates and the elucidation of complex reaction pathways. Dynamic NMR techniques can also provide information on molecular dynamics and chemical exchange processes. nih.gov

Real-time mass spectrometry (MS) can be coupled with flow reactors to provide continuous analysis of the reaction stream. nih.gov This allows for the immediate detection of products and byproducts, facilitating rapid process optimization and control.

By applying these advanced spectroscopic techniques to the synthesis of this compound, researchers can gain a detailed understanding of the factors that govern stereoselectivity, catalyst activity, and reaction efficiency. This knowledge will be instrumental in the rational design of improved catalysts and processes for the sustainable and scalable production of this and other valuable chiral amines.

Spectroscopic Probe Information Gained Application in Synthesis of this compound
Operando IR/Raman SpectroscopyReal-time monitoring of functional group changes, identification of intermediatesElucidating the mechanism of catalytic amination or hydrogenation
In-situ NMR SpectroscopyStructural information on intermediates, reaction kineticsTracking the formation of stereoisomers and understanding catalyst-substrate interactions
Real-time Mass SpectrometryContinuous monitoring of product and byproduct formationRapid process optimization and control in flow synthesis

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